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Compound of Interest

Compound Name: Pseudolaroside B

Cat. No.: B15596370 Get Quote

An In-depth Technical Guide to the Antifungal Properties of Pseudolaric Acid B

Disclaimer: The following technical guide focuses on Pseudolaric Acid B, a compound

extensively studied for its antifungal properties and isolated from Pseudolarix kaempferi. While

the initial query mentioned "Pseudolaroside B," the overwhelming body of scientific literature

on antifungal activity points to Pseudolaric Acid B.

Introduction
Pseudolaric Acid B (PAB) is a diterpenoid isolated from the root bark of the golden larch tree,

Pseudolarix kaempferi, a plant utilized in traditional Chinese medicine for treating fungal

infections.[1][2] Extensive research has identified PAB as a potent antifungal agent with a

broad spectrum of activity against various human and plant pathogenic fungi.[1][2] Its efficacy

extends to drug-resistant fungal strains and biofilms, making it a compound of significant

interest for the development of new antifungal therapies.[3][4] PAB not only exhibits direct

fungicidal or fungistatic effects but also demonstrates synergistic activity when combined with

conventional antifungal drugs like fluconazole.[3][5] This guide provides a comprehensive

overview of the antifungal properties of Pseudolaric Acid B, detailing its activity spectrum,

mechanism of action, in vivo efficacy, and the experimental protocols used for its evaluation.

Antifungal Spectrum and Potency
Pseudolaric Acid B has demonstrated significant inhibitory activity against a wide range of

fungal species. Its potency, often measured by the Minimum Inhibitory Concentration (MIC) and

Minimum Fungicidal Concentration (MFC), is comparable to established antifungal agents like

Amphotericin B for certain species.[1]
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In Vitro Susceptibility Data
The in vitro antifungal activity of PAB against various fungal isolates is summarized below. PAB

shows consistent activity against both fluconazole-susceptible (FLC-S) and fluconazole-

resistant (FLC-R) strains, suggesting a mechanism of action distinct from azole drugs.[3]

Fungal
Species

Strain Type
MIC Range
(µg/mL)

EC50 (µg/mL) Reference

Candida

tropicalis

FLC-Susceptible

& FLC-Resistant
8 - 16 - [3]

Candida albicans
FLC-Susceptible

& FLC-Resistant

0.5 - >64 (PAB

alone)
- [5]

Candida spp. Not Specified
Comparable to

Amphotericin B
- [1]

Torulopsis

petrophilum
Not Specified

Comparable to

Amphotericin B
- [1]

Trichophyton

mentagrophytes
Not Specified Active - [1]

Microsporum

gypseum
Not Specified Active - [1]

Colletotrichum

gloeosporioides
Plant Pathogen - 1.07 [2]

Aspergillus

fumigatus
Not Specified

Dose-dependent

inhibition
- [6]

Synergistic Antifungal Effects
A key attribute of PAB is its ability to act synergistically with azole antifungals, particularly

fluconazole, against resistant Candida species. This synergy significantly reduces the MIC of

fluconazole, restoring its efficacy against resistant strains. The Fractional Inhibitory

Concentration Index (FICI) is used to quantify these interactions, with a value of ≤0.5 indicating

synergy.[3][5]
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Fungal
Species

Strain Type
PAB
Concentrati
on (µg/mL)

FLC MIC
Reduction

FICI Range Reference

Candida

tropicalis

FLC-

Resistant (13

isolates)

0.5
Up to 128-

fold
0.070 - 0.375 [3]

Candida

albicans

FLC-

Resistant (22

isolates)

0.5 - 4 Not specified 0.02 - 0.13 [5]

Candida

albicans

FLC-

Susceptible

(12 isolates)

0.5 - 4 Not specified
0.25 - 0.5 (in

2 isolates)
[5]

Furthermore, the combination of PAB and fluconazole has proven highly effective against both

the formation and maturation of C. tropicalis biofilms, achieving over 80% elimination.[3][4]

Mechanism of Action
The antifungal mechanism of Pseudolaric Acid B is multifaceted, involving disruption of the

fungal cell structure and inhibition of essential biosynthetic pathways. Unlike azoles, which

target ergosterol synthesis, PAB's primary targets appear to be the cell wall and underlying

cellular integrity.

Morphological Damage to Fungal Cells
Scanning electron microscopy (SEM) studies have revealed that PAB inflicts severe damage to

fungal cell morphology.[2][3] Observed effects include:

Inhibition of spore germination and mycelial formation.[2][3]

Destruction of cell integrity, leading to deformation, swelling, and collapse.[3][4]

Perforation of the outer membrane.[4]

Abnormal growth of mycelial apexes with multiple ramifications.[2]
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These morphological changes are suggestive of interference with the cytoskeleton, possibly

through mechanisms similar to microtubule inhibitors.[3]

Inhibition of (1,3)-β-D-Glucan Synthesis
A specific molecular target of PAB has been identified in Aspergillus fumigatus. Molecular

docking and RT-PCR analyses indicate that PAB interacts with and inhibits Rho1, a small

GTPase that is a crucial regulatory subunit of the (1,3)-β-D-glucan synthase complex.[6] This

enzyme is responsible for synthesizing (1,3)-β-D-glucan, a primary structural component of the

fungal cell wall.[6][7] By inhibiting Rho1, PAB disrupts cell wall biosynthesis, leading to a loss of

structural integrity and subsequent cell death.

Pseudolaric Acid B Rho1 (GTPase) Fungal Cell

β(1,3)-D-Glucan Synthase
(Enzyme Complex)

Activates
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Fungal Cell Wall
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Caption: Proposed mechanism of PAB via inhibition of the Rho1-mediated cell wall synthesis

pathway.

Anti-inflammatory Effects in Fungal Infections
In the context of fungal keratitis caused by A. fumigatus, PAB also exhibits potent anti-

inflammatory properties. It reduces the host's inflammatory response by suppressing the

expression of key signaling molecules and cytokines, such as Mincle, p-Syk, TNF-α, and MIP2.

[6] PAB was also shown to promote a shift from pro-inflammatory M1 macrophages to anti-

inflammatory M2 macrophages.[6]
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In Vivo Efficacy
The antifungal activity of PAB observed in vitro has been validated in several in vivo models,

demonstrating its therapeutic potential.

In Vivo Model Fungal Pathogen Key Findings Reference

Murine Disseminated

Candidiasis
Candida spp.

Intravenous PAB

significantly reduced

fungal CFU counts in

organs and increased

survival time

compared to vehicle

control.

[1]

Murine Fungal

Keratitis
Aspergillus fumigatus

Topical PAB treatment

reduced clinical

scores, fungal load,

and corneal

macrophage

infiltration.

[6]

Postharvest

Anthracnose

Colletotrichum

gloeosporioides

Dipping mango fruit in

100 µg/mL PAB was

more effective at

suppressing disease

than the commercial

fungicide carbendazim

at the same

concentration.

[2]

Experimental Protocols
This section details the methodologies for key experiments used to evaluate the antifungal

properties of Pseudolaric Acid B.

Broth Microdilution Assay for MIC Determination
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This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal

agent against a specific fungal isolate, following guidelines from the Clinical and Laboratory

Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing

(EUCAST).[8][9]

Methodology:

Fungal Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the

turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x

10⁶ CFU/mL. This suspension is further diluted in RPMI 1640 medium to achieve a final

inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

Drug Dilution: A stock solution of PAB is serially diluted two-fold across the wells of a 96-well

microtiter plate using RPMI 1640 medium.

Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. A

growth control (no drug) and a sterility control (no inoculum) are included. The plate is

incubated at 35-37°C for 24-48 hours.[3]

Endpoint Determination: The MIC is determined as the lowest concentration of PAB that

causes a complete inhibition of visible growth (for PAB) or a significant (≥50%) reduction in

turbidity compared to the growth control for other agents.[3][10]

Preparation

Experiment Analysis

1. Prepare Fungal
Inoculum (0.5 McFarland)

3. Inoculate Wells
with Fungal Suspension

2. Serially Dilute PAB
in 96-Well Plate

4. Incubate Plate
(37°C, 24-48h)
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Growth Inhibition Determine MIC
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Caption: Workflow for the broth microdilution assay to determine Minimum Inhibitory

Concentration (MIC).
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Checkerboard Assay for Synergy Testing
The checkerboard microdilution method is employed to assess the interaction between two

antimicrobial agents.[5][11]

Methodology:

Plate Setup: In a 96-well plate, PAB is serially diluted horizontally, while the second drug

(e.g., fluconazole) is serially diluted vertically. This creates a matrix of wells with varying

concentrations of both drugs.

Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension

as described for the MIC assay. The plate is incubated under the same conditions.

Data Analysis: After incubation, the plate is read to identify the MIC of each drug alone and in

combination. The Fractional Inhibitory Concentration Index (FICI) is calculated using the

following formula:

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in

combination / MIC of Drug B alone).[12]

Interpretation:

Synergy: FICI ≤ 0.5

Indifference: 0.5 < FICI ≤ 4.0

Antagonism: FICI > 4.0[11]
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Caption: Experimental workflow for the checkerboard assay to evaluate drug synergy.

Biofilm Inhibition XTT Reduction Assay
This colorimetric assay quantifies the metabolic activity of fungal biofilms, serving as an

indicator of biofilm viability after treatment.[3]
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Methodology:

Biofilm Formation: A standardized fungal suspension is added to the wells of a flat-bottom

96-well plate and incubated for a specific period (e.g., 24-48 hours) to allow for biofilm

formation.

Treatment: The supernatant is removed, and the biofilms are washed with PBS. Medium

containing various concentrations of PAB (and/or fluconazole) is then added to the wells. The

plate is incubated for another 24 hours.

XTT Staining: After treatment, the wells are washed again. An XTT (2,3-bis(2-methoxy-4-

nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution, combined with an electron-

coupling agent like menadione, is added to each well.

Incubation and Reading: The plate is incubated in the dark for 2-3 hours. Metabolically active

cells reduce the XTT tetrazolium salt to a water-soluble formazan product, resulting in a color

change. The absorbance is then measured spectrophotometrically (e.g., at 490 nm).

Quantification: The percentage of biofilm inhibition is calculated by comparing the

absorbance of the treated wells to that of the untreated control wells.

Conclusion
Pseudolaric Acid B is a promising natural antifungal compound with a compelling profile. Its

broad-spectrum activity, efficacy against drug-resistant strains and biofilms, and potent synergy

with existing azole drugs highlight its potential to address the growing challenge of antifungal

resistance.[3][4][5] The unique mechanism of action, involving the disruption of cell wall

integrity through the inhibition of the Rho1 pathway, presents a novel target for antifungal drug

development.[6] Further preclinical and clinical investigations are warranted to fully explore the

therapeutic utility of Pseudolaric Acid B and its derivatives as next-generation antifungal

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7415455/
https://pubmed.ncbi.nlm.nih.gov/32801807/
https://pubmed.ncbi.nlm.nih.gov/21910756/
https://pubmed.ncbi.nlm.nih.gov/37141176/
https://www.benchchem.com/product/b15596370?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15596370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Antifungal evaluation of pseudolaric acid B, a major constituent of Pseudolarix kaempferi -
PubMed [pubmed.ncbi.nlm.nih.gov]

2. Antifungal activity of compounds extracted from Cortex Pseudolaricis against
Colletotrichum gloeosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and
Biofilm of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

4. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and
Biofilm of Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

5. In vitro synergy of pseudolaric acid B and fluconazole against clinical isolates of Candida
albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Pseudolaric Acid B Ameliorates Fungal Keratitis Progression by Suppressing Inflammation
and Reducing Fungal Load - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Fungal cell wall: An underexploited target for antifungal therapies - PMC
[pmc.ncbi.nlm.nih.gov]

8. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

9. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC
[pmc.ncbi.nlm.nih.gov]

10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

11. Synergistic and antagonistic effects of immunomodulatory drugs on the action of
antifungals against Candida glabrata and Saccharomyces cerevisiae - PMC
[pmc.ncbi.nlm.nih.gov]

12. Synergistic combinations of antifungals and anti-virulence agents to fight against
Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Antifungal properties of Pseudolaroside B].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15596370#antifungal-properties-of-pseudolaroside-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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